molecular formula C6H6ClNO4S2 B13232230 Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate

Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate

Cat. No.: B13232230
M. Wt: 255.7 g/mol
InChI Key: YGXLFTAZVMQUOK-UHFFFAOYSA-N
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Description

Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves dissolving ethyl 2-aminothiazole-4-carboxylate in an appropriate solvent, such as dichloromethane, and then adding chlorosulfonic acid dropwise while maintaining the reaction mixture at a low temperature. The reaction mixture is then stirred for several hours, followed by quenching with water and extraction of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

    Oxidation Reactions: Oxidation of the thiazole ring can lead to the formation of sulfoxide or sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonyl derivatives.

    Oxidation Reactions: Sulfoxide or sulfone derivatives.

Scientific Research Applications

Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is primarily based on its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate.

    Sulfonyl Chlorides: Compounds with similar reactive chlorosulfonyl groups.

    Thiazole Derivatives: Compounds containing the thiazole ring structure.

Uniqueness

This compound is unique due to the presence of both the chlorosulfonyl group and the thiazole ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with diverse properties and uses.

Biological Activity

Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with chlorosulfonic acid. The process is carried out under controlled conditions to ensure the formation of the desired product with high purity. The general procedure includes:

  • Dissolving ethyl 2-aminothiazole-4-carboxylate in a solvent such as dichloromethane.
  • Adding chlorosulfonic acid dropwise while maintaining low temperatures.
  • Stirring the mixture for several hours before quenching with water and extracting the product.

The biological activity of this compound is primarily attributed to its reactive chlorosulfonyl group , which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their functions. The specific molecular targets and pathways depend on the context of its application.

Antimicrobial Properties

This compound has been explored for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit promising antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Table 1: Inhibitory Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
4aS. pneumoniae0.008
4bStaphylococcus aureus0.03
4cEscherichia coli0.06

Anticancer Activity

Recent studies have also evaluated the anticancer potential of thiazole derivatives, including this compound. These compounds have shown significant antiproliferative activity against various human cancer cell lines by targeting specific pathways involved in cell growth and division.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (nM)Reference
3aMCF-7 (Breast Cancer)37
3bA549 (Lung Cancer)45
3cHCT116 (Colon Cancer)50

Study on Antimicrobial Activity

In a study published in Chemistry & Biology Interface, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various strains including Bacillus subtilis and Aspergillus niger. The results indicated that certain derivatives exhibited significant activity, with some showing MIC values as low as 0.008 µg/mL against S. pneumoniae .

Study on Anticancer Activity

Another study focused on the antiproliferative effects of substituted thiazoles on human cancer cell lines. The results demonstrated that compounds derived from this compound showed promising GI50 values, indicating their potential as anticancer agents targeting EGFR and mutant BRAF pathways .

Properties

Molecular Formula

C6H6ClNO4S2

Molecular Weight

255.7 g/mol

IUPAC Name

ethyl 4-chlorosulfonyl-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C6H6ClNO4S2/c1-2-12-6(9)5-4(3-13-8-5)14(7,10)11/h3H,2H2,1H3

InChI Key

YGXLFTAZVMQUOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NSC=C1S(=O)(=O)Cl

Origin of Product

United States

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